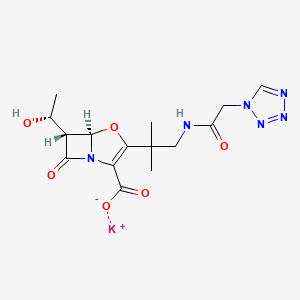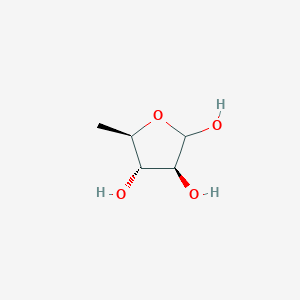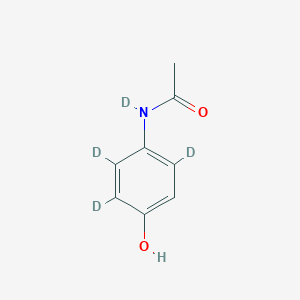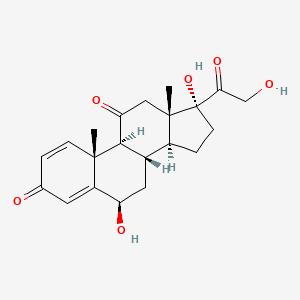
6beta-Hydroxyprednisone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Hydroxyprednisone is a glucocorticoid that is a metabolite of prednisone, carrying a hydroxy group at the 6β position. It is found in human urine and is known for its anti-inflammatory and immunosuppressive properties .
Méthodes De Préparation
The preparation of 6beta-Hydroxyprednisone involves several synthetic routes. One method includes the use of hydrocortisone as a reaction initiator, followed by a methylene reaction, a reduction reaction, and a dehydrogenation reaction . The methylene reaction involves reacting hydrocortisone with an alkylating agent at 0-50°C in the presence of a catalyst, followed by a reaction with formaldehyde and N-methylaniline under acidic conditions. The reduction reaction is catalyzed by palladium carbon and a monophosphite ligand, and the final dehydrogenation reaction involves heating the reducing substance with a dehydrogenation reagent .
Analyse Des Réactions Chimiques
6beta-Hydroxyprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and selenium dioxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6beta-Hydroxyprednisone has several scientific research applications. It is used in proteomics research and is a valuable biochemical for studying the effects of glucocorticoids . Its anti-inflammatory and immunosuppressive properties make it useful in medical research, particularly in the study of autoimmune diseases and inflammatory conditions . Additionally, it is used in the pharmaceutical industry for the development of corticosteroid drugs .
Mécanisme D'action
The mechanism of action of 6beta-Hydroxyprednisone involves its conversion to prednisolone in the liver, which then binds to specific glucocorticoid receptors in the cytoplasm of target cells . This complex translocates to the nucleus and interacts with DNA to modify gene transcription, up-regulating the expression of anti-inflammatory proteins and repressing the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Comparaison Avec Des Composés Similaires
6beta-Hydroxyprednisone is similar to other glucocorticoids such as prednisolone, hydrocortisone, dexamethasone, and betamethasone . its unique feature is the hydroxy group at the 6β position, which distinguishes it from other compounds. This structural difference can influence its pharmacological properties and efficacy in various applications .
Propriétés
Formule moléculaire |
C21H26O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,22,24,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
RBABUXAIODUPQG-WTCKOWDJSA-N |
SMILES isomérique |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


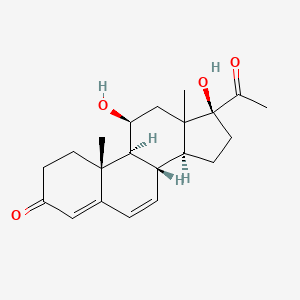
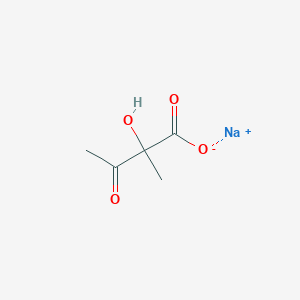
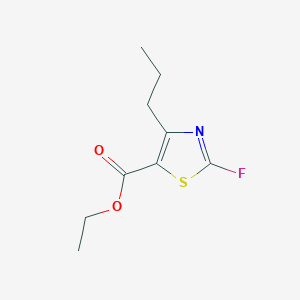
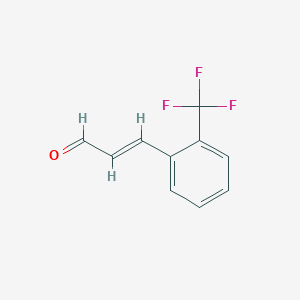
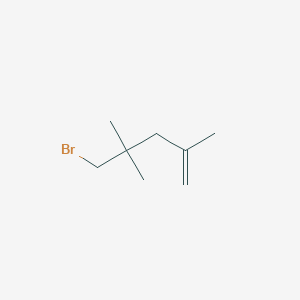
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
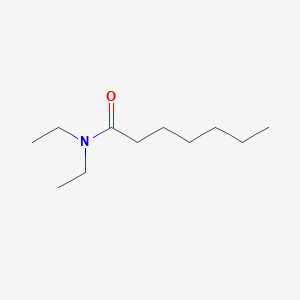
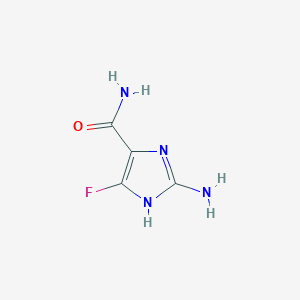
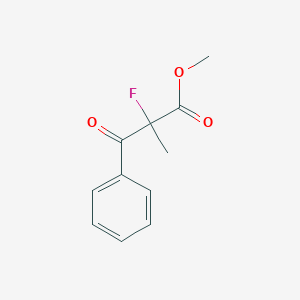
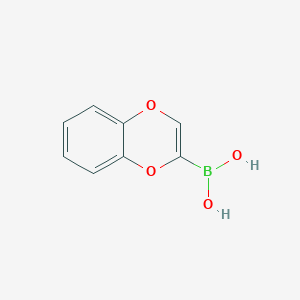
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
